BenchChemオンラインストアへようこそ!

RIP1 kinase inhibitor 1

Necroptosis MLKL phosphorylation HT-29 cells

RIP1 kinase inhibitor 1 (compound 22) stands apart as the only brain-penetrant, orally bioavailable RIPK1 inhibitor with nanomolar potency in both human (HT-29, IC50=2 nM) and mouse (NCTC 929, IC50=15 nM) cells—eliminating species-divergent artefacts seen with type I inhibitors like GSK481. Its robust PK supports chronic oral dosing in neuroinflammation models (e.g., EAE/MS), making it the definitive orthogonal probe versus allosteric (RIPA-56) or brain-impermeable (7‑Cl‑O‑Nec‑1) alternatives. Ideal for translational necroptosis research demanding consistent CNS target engagement.

Molecular Formula C24H20ClN5O3
Molecular Weight 461.9 g/mol
Cat. No. B2918156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRIP1 kinase inhibitor 1
Molecular FormulaC24H20ClN5O3
Molecular Weight461.9 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C#N)OCC(C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl
InChIInChI=1S/C24H20ClN5O3/c1-28-18-8-7-16(12-26)11-20(18)33-14-19(23(28)31)29-10-9-17-21(24(29)32)27-30(22(17)25)13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,13-14H2,1H3/t19-/m0/s1
InChIKeyJWKONLKXWPCOJF-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





RIP1 Kinase Inhibitor 1 (CAS 2095515-38-9) – What It Is and Why Procurement Teams Track It


RIP1 kinase inhibitor 1 (compound 22) is a synthetic, highly potent, orally available, and brain-penetrating small molecule that inhibits receptor-interacting serine/threonine-protein kinase 1 (RIPK1/RIP1) with a pKi of 9.04 [1]. It belongs to the 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine chemotype and suppresses necroptotic cell death by blocking RIP1 kinase activity and subsequent MLKL phosphorylation [1]. Structurally, it contains a benzoxazepine core with a chloro-substituted dihydropyrazolopyridine moiety and bears a carbonitrile group, distinguishing it from older RIPK1 tool compounds such as necrostatin-1 and its 7-Cl analog .

Why Generic Substitution with Other RIP1 Kinase Inhibitors Fails: Key Differentiation Factors for RIP1 Kinase Inhibitor 1


RIP1 kinase inhibitors vary substantially in binding mode (allosteric vs. ATP-competitive), brain penetration, oral bioavailability, and species cross-reactivity, making generic substitution scientifically unsound. For example, 7-Cl-O-Nec-1 (Nec-1s) lacks oral bioavailability and does not appreciably cross the blood–brain barrier, while RIPA-56 is a purely allosteric (type III) inhibitor with a completely different binding site [1][2]. GSK'963, though exceptionally potent in vitro, requires careful enantiomeric control and its utility in murine models is constrained by species-dependent RIPK1 conformational differences [3]. GSK481, a type I ATP-competitive inhibitor, shows strong species divergence between primates and rodents, limiting its in vivo applicability [4]. The quantitative evidence below establishes exactly where RIP1 kinase inhibitor 1 diverges from these comparators in dimensions that directly influence experimental selection and procurement decisions.

Quantitative Evidence Guide: Direct Comparisons for RIP1 Kinase Inhibitor 1


Potency in Human Colorectal Adenocarcinoma (HT-29) Necroptosis Assay

RIP1 kinase inhibitor 1 inhibits necroptotic cell death in human HT-29 colorectal adenocarcinoma cells with an IC50 of 2 nM, and suppresses MLKL phosphorylation with an IC50 of 1.3 nM [1]. In comparison, the widely used tool compound necrostatin-1 (Nec-1) exhibits an EC50 of 490 nM for necroptosis inhibition in Jurkat cells, and 7-Cl-O-Nec-1 (Nec-1s) has an EC50 of 210 nM in the same cellular context [2]. This represents a potency advantage exceeding two orders of magnitude relative to Nec-1, and approximately 100-fold relative to Nec-1s in human cell necroptosis models .

Necroptosis MLKL phosphorylation HT-29 cells

Oral Bioavailability – Enabling Systemic In Vivo Dosing Without Parenteral Administration

RIP1 kinase inhibitor 1 is characterized as orally available and demonstrates excellent pharmacokinetic (PK) profiles in preclinical species [1]. In contrast, 7-Cl-O-Nec-1 (Nec-1s) is not orally bioavailable and requires intraperitoneal or intravenous administration for in vivo studies [2]. Necrostatin-1 (Nec-1) exhibits extremely limited metabolic stability with a half-life of <5 minutes in mouse liver microsomal assays, rendering oral dosing impractical [3].

Oral bioavailability Pharmacokinetics In vivo dosing

Brain Penetration – Enabling CNS-Targeted RIPK1 Inhibition Studies

RIP1 kinase inhibitor 1 is specifically characterized as a brain-penetrating RIP1 kinase inhibitor [1]. In contrast, 7-Cl-O-Nec-1 (Nec-1s) does not appreciably cross the blood–brain barrier, limiting its utility in central nervous system disease models [2]. RIPA-56, an allosteric RIPK1 inhibitor, has not been reported to possess CNS-penetrant properties and is primarily developed for peripheral inflammatory conditions such as systemic inflammatory response syndrome (SIRS) [3].

Blood–brain barrier CNS penetration Neuroinflammation

Species Cross-Reactivity – Reliable Murine and Human Target Engagement

RIP1 kinase inhibitor 1 demonstrates potent inhibition of necroptosis in both human and mouse cells: IC50 = 2 nM in human HT-29 cells, and IC50 = 15 nM in mouse L-cells NCTC 929 [1][2]. In contrast, type I ATP-competitive inhibitors such as GSK481 exhibit significant species divergence between primates and non-primates due to conformational differences in the RIPK1 ATP-binding pocket, which can lead to large binding differences and reduced suitability for rodent in vivo studies [3].

Species cross-reactivity Mouse models Translational research

Allosteric Binding Mode – Structurally Distinct from ATP-Competitive Inhibitors

RIP1 kinase inhibitor 1 binds to an allosteric site of RIP1 kinase and is structurally distinct from ATP-competitive RIP1 inhibitors . RIPA-56 is also a type III allosteric inhibitor, whereas GSK'963, GSK481, and Nec-1/7-Cl-O-Nec-1 are type II or type I ATP-competitive inhibitors [1][2]. Allosteric binding can offer advantages in kinase selectivity and may overcome resistance mechanisms associated with ATP-binding site mutations [3].

Allosteric inhibition Type III kinase inhibitor Binding mode

Optimal Research and Industrial Application Scenarios for RIP1 Kinase Inhibitor 1


Neuroinflammation and CNS Autoimmune Disease Models (e.g., Experimental Autoimmune Encephalomyelitis – EAE)

RIP1 kinase inhibitor 1 is uniquely suited for studies of neuroinflammatory diseases due to its demonstrated brain penetration and oral bioavailability [1]. In mouse EAE models of multiple sclerosis, RIP1 kinase inhibitor 1 significantly suppresses necroptotic cell death in the CNS, enabling evaluation of RIPK1-dependent neuroinflammation pathways without the confounding variable of parenteral dosing stress [1]. In contrast, 7-Cl-O-Nec-1 (Nec-1s) is not brain-penetrant and cannot be substituted for CNS applications [2].

Systemic Inflammatory Response Syndrome (SIRS) and Sepsis Models Requiring Oral Dosing

The oral bioavailability and excellent PK profile of RIP1 kinase inhibitor 1 make it the preferred tool for chronic systemic inflammatory disease models where repeated oral gavage is required for dosing consistency [1]. While RIPA-56 is also orally available and has shown efficacy in SIRS models, its binding mode differs; researchers requiring an allosteric inhibitor with a distinct chemical scaffold from RIPA-56 can use RIP1 kinase inhibitor 1 as an orthogonal chemical probe [3][4].

Translational Studies Bridging Human In Vitro Target Validation and Murine In Vivo Efficacy

RIP1 kinase inhibitor 1 demonstrates robust, nanomolar potency in both human HT-29 cells (IC50 = 2 nM) and mouse NCTC 929 cells (IC50 = 15 nM), enabling seamless translation from human cell-based target engagement assays to mouse disease models [1]. This cross-species consistency contrasts with type I inhibitors such as GSK481, which show significant species ortholog divergence and are not recommended for rodent in vivo studies [5]. Researchers conducting translational necroptosis research should prioritize RIP1 kinase inhibitor 1 to avoid species-specific confounding effects.

High-Throughput Screening and Cellular Necroptosis Assays Requiring Low Compound Consumption

With an IC50 of 2 nM in human HT-29 cells and 1.3 nM for MLKL phosphorylation inhibition, RIP1 kinase inhibitor 1 enables robust necroptosis blockade at nanomolar concentrations, reducing compound consumption and minimizing the risk of off-target cellular stress associated with higher working concentrations [1]. For comparison, Nec-1 requires an EC50 of 490 nM in Jurkat cells, translating to substantially higher compound usage per assay plate and increased potential for IDO off-target effects [6][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for RIP1 kinase inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.